Penta-alanine (Ala5) is a homopentapeptide of L-alanine that serves as a critical structural and enzymatic benchmark in biochemical research and peptidomimetic development. As a linear aliphatic peptide, it represents the practical upper limit of aqueous tractability for unmodified polyalanines, balancing the need for extended secondary structure formation with essential solution-phase processability[1]. In procurement contexts, Ala5 is prioritized over crude poly-L-alanine mixtures or shorter analogs because it provides an exact, reproducible chain length capable of fully spanning extended protease active sites and forming highly defined beta-turn templates upon cyclization [2]. This makes it an indispensable, high-purity precursor for elastase kinetic assays, amyloid fibrillation modeling, and the synthesis of conformationally restricted, membrane-permeable cyclic peptides.
Substituting Penta-alanine with shorter or longer polyalanine analogs fundamentally compromises experimental design and processability. Shorter peptides, such as trialanine (Ala3) or tetraalanine (Ala4), fail to fully occupy the S1–S5 subsites of extended proteases like elastase, resulting in sub-optimal binding affinity and inaccurate kinetic modeling [1]. Conversely, extending the chain to hexaalanine (Ala6) or beyond crosses a severe solubility threshold; Ala6+ sequences rapidly form intractable beta-sheet precipitates in aqueous buffers, rendering them useless for standard liquid-phase assays or NMR structural studies without the use of harsh denaturants [2]. Consequently, buyers must procure the exact Ala5 sequence to achieve stable secondary structure motifs and full enzymatic subsite engagement while maintaining essential aqueous handling characteristics.
In kinetic profiling of porcine elastase and related metalloproteinases, the enzyme's extended active site accommodates exactly five residues. Substrates utilizing the pentaalanine (Ala5) backbone fully occupy the S1 through S5 subsites, resulting in a substantially lower Michaelis constant (Km) and higher catalytic efficiency (kcat/Km) compared to shorter analogs[1]. Extending the peptide chain from tetraalanine to pentaalanine significantly enhances substrate recognition, making Ala5 the optimal minimal sequence for developing high-sensitivity elastase assays and competitive inhibitors [2].
| Evidence Dimension | Protease active site occupancy and catalytic efficiency |
| Target Compound Data | Ala5 fully occupies S1-S5 subsites, maximizing kcat/Km |
| Comparator Or Baseline | Tetraalanine (Ala4) or Trialanine (Ala3) (partial occupancy, higher Km) |
| Quantified Difference | Significant enhancement in binding affinity and turnover rate for the pentameric backbone |
| Conditions | Elastase kinetic assays in aqueous buffer systems |
Procuring Ala5 ensures maximum assay sensitivity and accurate kinetic modeling for proteases with extended binding clefts.
Polyalanine sequences exhibit a sharp drop in aqueous solubility as chain length increases due to strong intermolecular hydrogen bonding and beta-sheet aggregation. Penta-alanine (Ala5) represents the practical upper threshold for aqueous processability [1]. While Ala5 can be maintained in solution for NMR and thermodynamic studies (often aided by osmolytes like TMAO), hexaalanine (Ala6) and longer chains form intractable, insoluble beta-sheet aggregates almost immediately in standard buffers[2]. This solubility cliff dictates material selection for liquid-phase structural studies.
| Evidence Dimension | Aqueous solubility and processability limit |
| Target Compound Data | Ala5 remains processable in aqueous/TMAO solutions for structural analysis |
| Comparator Or Baseline | Hexaalanine (Ala6) and longer polyalanines |
| Quantified Difference | Ala5 avoids the catastrophic insolubility and irreversible precipitation observed at n ≥ 6 |
| Conditions | Aqueous buffer systems at physiological or basic pH |
Selecting Ala5 prevents catastrophic material loss and assay failure caused by the irreversible precipitation typical of longer polyalanines.
In the development of membrane-permeable cyclic peptides, backbone length dictates the available conformational space. NMR-based studies reveal that cyclic pentaalanine peptides restrict the backbone into three highly defined template structures characterized by specific beta-turn geometries [1]. In contrast, cyclic hexaalanines exhibit greater flexibility, adopting at least five distinct antiparallel beta-sheet conformations [2]. This makes the Ala5 backbone a superior, highly constrained scaffold for studying the precise effects of backbone N-methylation on passive transcellular permeability.
| Evidence Dimension | Conformational template homogeneity (NMR-based) |
| Target Compound Data | Cyclic Ala5 yields 3 distinct, highly constrained turn templates |
| Comparator Or Baseline | Cyclic Ala6 (yields 5 distinct antiparallel beta-sheet conformations) |
| Quantified Difference | Ala5 provides a significantly more restricted and predictable conformational space for structural tuning |
| Conditions | NMR-based conformational analysis of N-aryl/N-methyl cyclic peptides |
A highly constrained Ala5 scaffold reduces structural ambiguity, accelerating the optimization of membrane-permeable peptide drugs.
Because Ala5 fully occupies the S1-S5 subsites of elastase and related metalloproteinases, it is the preferred backbone for synthesizing chromogenic or fluorogenic substrates. It provides superior catalytic efficiency (kcat/Km) compared to shorter analogs, making it ideal for high-throughput screening of protease inhibitors [1].
Sitting at the threshold of aqueous solubility for polyalanines, Ala5 is uniquely suited as a tractable model for studying beta-sheet formation. It allows researchers to quantify the stabilizing effects of osmolytes (like TMAO) on peptide solvation shells without the immediate, intractable precipitation seen in hexaalanine [2].
The cyclic pentaalanine backbone provides a highly restricted conformational space, yielding only three distinct beta-turn templates. This makes it an optimal starting material for backbone N-methylation studies aimed at systematically improving the passive transcellular permeability and oral bioavailability of peptide therapeutics [3].